Bienvenue dans la boutique en ligne BenchChem!

Sp-Camps

PKA signaling stereochemistry cAMP analog pharmacology

Choose Sp-cAMPS when experimental fidelity demands selective, sustained PKA activation without Epac interference. Unlike dibutyryl-cAMP or 8‑Br-cAMP, this chirally pure diastereomer is completely resistant to phosphodiesterases, ensuring stable intracellular concentrations even in long‑term cell cultures or chronic in vivo infusions. Its unique dual action—potent PKA I/II agonism plus competitive PDE3A inhibition (Ki=47.6 µM)—cannot be replicated by any other cAMP analog. For PKA‑specific signal transduction, cardiovascular, and neuroscience studies, Sp‑cAMPS is the definitive reagent.

Molecular Formula C16H28N6O5PS
Molecular Weight 447.47
CAS No. 71774-13-5
Cat. No. B610571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-Camps
CAS71774-13-5
SynonymsRp-cAMPS TEA salt;  Rp cAMPS TEA salt;  Rp-cAMPS TEA;  Rp cAMPS TEA; 
Molecular FormulaC16H28N6O5PS
Molecular Weight447.47
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
InChIInChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
InChIKeyOXIPZMKSNMRTIV-FCRSUSRCSA-O
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sp-cAMPS (CAS 71774-13-5) Procurement and Differentiation Guide: cAMP-Dependent PKA Agonist with PDE Resistance


Sp-cAMPS (adenosine 3′,5′-cyclic monophosphorothioate, Sp-isomer) is a sulfur-modified cyclic AMP analog in which one exocyclic oxygen atom at the phosphorus position is replaced by sulfur, introducing stereochemistry at phosphorus. As a nucleoside 3′,5′-cyclic phosphorothioate having adenine as the nucleobase [1], Sp-cAMPS functions as an agonist of cAMP-dependent protein kinase (PKA) types I and II and demonstrates marked resistance to enzymatic degradation by cyclic nucleotide phosphodiesterases (PDEs) [2]. Unlike natural cAMP, which undergoes rapid PDE-mediated hydrolysis (half-life approximately 0.5–3.0 seconds in certain biological contexts), Sp-cAMPS provides sustained PKA activation, enabling dissection of cAMP-dependent signaling cascades without the confounding variable of concurrent degradation [3]. It is functionally related to 3′,5′-cyclic AMP and is categorized as a protein kinase agonist [1].

Why Sp-cAMPS Cannot Be Replaced by Rp-cAMPS, 8-Bromo-cAMP, or Native cAMP: Critical Differentiators in cAMP-PKA Signaling Research


The cAMP analog landscape contains compounds that superficially resemble Sp-cAMPS but exhibit fundamentally distinct pharmacological properties at the molecular level. Native cAMP is rapidly hydrolyzed by intracellular PDEs, rendering it unsuitable for sustained PKA activation studies unless co-administered with PDE inhibitors that introduce their own off-target effects [1]. The Rp diastereomer (Rp-cAMPS) binds to the same PKA regulatory subunit sites as Sp-cAMPS but functions as a competitive antagonist with inhibition constants (Ki) between 0.8 and 8 µM [2], producing functionally opposite outcomes in cellular assays. Crystal structure analysis reveals that while both isomers occupy the cAMP-binding pocket, differences in dynamic properties—specifically the interaction of the exocyclic sulfur versus oxygen with the invariant arginine residue in the phosphate binding cassette—underlie their divergent agonistic versus antagonistic behavior [3]. 8-Bromo-cAMP, another commonly used PKA activator, undergoes cellular metabolism into 8-bromo-adenosine which depletes ATP and confounds experimental interpretation [4]. These structural and pharmacological distinctions render generic substitution scientifically invalid; procurement decisions must be guided by the specific stereochemical and metabolic properties required for each experimental design.

Sp-cAMPS Quantitative Differentiation Evidence: Direct Comparator Analysis for Scientific Procurement Decisions


Agonist Versus Antagonist: Stereochemistry-Determined Functional Divergence Between Sp-cAMPS and Rp-cAMPS

Sp-cAMPS functions as a full agonist of PKA types I and II, with half-maximal activation occurring at micromolar concentrations (0.8–7 µM). Its diastereomer Rp-cAMPS functions as a full competitive antagonist for the same PKA isoforms, with apparent inhibition constants between 0.8 and 8 µM [1]. This functional dichotomy stems from stereochemical differences at the phosphorus atom rather than affinity variations alone [2]. In functional assays, Sp-cAMPS elicits an increase in quantal size at the neuromuscular junction, whereas Rp-cAMPS produces no effect [3].

PKA signaling stereochemistry cAMP analog pharmacology

PKA Activation Potency: Sp-cAMPS Concentration for Half-Maximal Activation Relative to Native cAMP

Sp-cAMPS activates PKA with a half-maximal activation concentration of 1.8 µM [1]. This value is consistent with the broader reported range of 0.8–7 µM for half-maximal activation across multiple cAMP-receptor protein systems [2]. The Sp isomer exhibits greater potency than the Rp isomer in activation of reconstituted holoenzyme as well as directly isolated holoenzyme, and demonstrates more effective inhibition of [³H]cAMP binding to the regulatory subunit [3].

PKA activation EC50 dose-response kinase assay

Phosphodiesterase Inhibition Profile: PDE3A Ki and PDE10 GAF Domain EC50 Quantification

Sp-cAMPS acts as a competitive phosphodiesterase (PDE3A) inhibitor with a Ki of 47.6 µM [1]. Additionally, Sp-cAMPS binds to the PDE10 GAF domain with an EC50 of 40 µM [2]. This dual activity—PKA activation combined with PDE inhibition—differentiates Sp-cAMPS from pure PKA activators that lack PDE-modulating properties. In contrast, Rp-cAMPS fails to stimulate PDE3A activity [3]. At 100 µM, Sp-cAMPS inhibits all three major PDE isoforms: the Ca²⁺/calmodulin-sensitive form, the cGMP-stimulated form, and the cAMP-specific enzyme [3].

PDE inhibition PDE3A PDE10 GAF domain Ki

Metabolic Stability: PDE-Resistance and Aqueous Half-Life Differentiating Sp-cAMPS from Native cAMP

Sp-cAMPS exhibits resistance to hydrolysis by cyclic nucleotide phosphodiesterases, providing sustained signaling effects . In aqueous media, Sp-cAMPS demonstrates a half-life of 4.6 hours . In contrast, native cAMP in biological contexts exhibits a half-life of approximately 0.5–3.0 seconds when exposed to PDE activity [1]. This approximately 5,500- to 33,000-fold increase in stability under hydrolytic conditions is conferred by the sulfur substitution at the phosphorus atom, which renders the cyclic phosphate bond resistant to PDE-catalyzed cleavage [2].

metabolic stability PDE resistance half-life sustained signaling

Functional Mimicry of Endogenous cAMP Signaling: Sp-cAMPS Replicates Glucagon-Stimulated Ca²⁺ Elevation in Hepatocytes

Sp-cAMPS treatment of hepatocytes mimics the response observed with glucagon, including glucagon-stimulated increases in intracellular Ca²⁺ levels [1]. The Ca²⁺ elevation produced by glucagon can be replicated by Sp-cAMPS and blocked by Rp-cAMPS pretreatment . This functional mimicry establishes Sp-cAMPS as an effective pharmacological surrogate for endogenous cAMP-mediated signaling downstream of glucagon receptor activation. In contrast, Rp-cAMPS antagonizes these glucagon-mimetic effects [1].

hepatocyte signaling glucagon Ca2+ mobilization cAMP mimetic

In Vivo Behavioral Pharmacology: Sp-cAMPS Modulates Working Memory in Chronic Alcohol Consumption Models

Direct infusion of Sp-cAMPS (1 µg/µL) into the prefrontal cortex of chronic alcohol consumption (CAC) mice significantly modulates working memory performance [1]. In this model, Sp-cAMPS improves working memory in withdrawn animals while impairing working memory in control animals [2]. In hippocampal memory consolidation studies, Sp-cAMPS enhances long-term memory when administered at 0 or 175 minutes post-training, and enhances short-term memory when administered at 0, 22, 45, or 90 minutes post-training [3]. The PKA inhibitor Rp-cAMPS produces opposite effects in the same behavioral paradigms [3].

in vivo pharmacology working memory prefrontal cortex alcohol research

Optimal Research Applications of Sp-cAMPS: Evidence-Based Use Cases for Scientific and Procurement Planning


Sustained PKA Activation in Long-Duration Signaling Studies Without PDE Inhibitor Co-Administration

For experiments requiring prolonged cAMP-dependent protein kinase (PKA) activation in intact cells or tissue preparations, Sp-cAMPS provides sustained agonism without the requirement for co-administered phosphodiesterase inhibitors. Its resistance to PDE-catalyzed hydrolysis (aqueous half-life of 4.6 hours) eliminates the experimental variable of concurrent degradation that confounds studies using native cAMP . At a concentration of 1.8 µM for half-maximal activation, Sp-cAMPS achieves reliable PKA stimulation in kinase activity assays using type II bovine cardiac muscle PKA holoenzyme and regulatory subunit binding assays [10].

Stereochemical Control Experiments Using Paired Sp-cAMPS (Agonist) and Rp-cAMPS (Antagonist) Diastereomers

The stereoisomer pair Sp-cAMPS and Rp-cAMPS enables rigorous dissection of cAMP-PKA signaling pathways through matched agonist-antagonist experimental designs. Sp-cAMPS functions as a full PKA agonist with half-maximal activation at 0.8–7 µM, while Rp-cAMPS acts as a full competitive antagonist with Ki of 0.8–8 µM . This stereochemistry-driven functional divergence, confirmed by X-ray crystallography showing differential interactions of the exocyclic sulfur versus oxygen with the invariant arginine residue in the phosphate binding cassette , allows researchers to establish PKA-dependence of observed phenotypes through paired compound administration.

cAMP-PKA Pathway Dissection in Hepatic Glucose Metabolism and Glucagon Signaling

Sp-cAMPS effectively mimics glucagon-stimulated Ca²⁺ mobilization in isolated rat hepatocytes, establishing it as a validated tool for studying glucagon-mediated and cAMP-dependent hepatic signaling pathways without requiring receptor-level activation . Researchers can use Sp-cAMPS to bypass glucagon receptor activation while still engaging downstream cAMP-PKA effectors relevant to hepatic glucose production and metabolic regulation. The effect is reversed by Rp-cAMPS, providing internal validation of PKA pathway specificity .

Behavioral Neuroscience Studies of Learning, Memory Consolidation, and Addiction-Related Cognitive Deficits

Sp-cAMPS demonstrates validated in vivo efficacy in behavioral pharmacology models, specifically in the prefrontal cortex and hippocampus. Direct infusion of Sp-cAMPS (1 µg/µL) into the prefrontal cortex of chronic alcohol consumption mice significantly improves working memory performance in withdrawn animals . In hippocampal memory consolidation studies, Sp-cAMPS enhances long-term memory when administered at 0 or 175 minutes post-training, and enhances short-term memory when administered at 0, 22, 45, or 90 minutes post-training . These time-dependent effects support procurement for studies examining the temporal dynamics of cAMP-PKA signaling in cognitive function.

Dual-Target Studies Requiring Simultaneous PKA Activation and PDE Inhibition

Sp-cAMPS uniquely combines PKA activation with competitive PDE3A inhibition (Ki = 47.6 µM) and PDE10 GAF domain binding (EC50 = 40 µM) . At 100 µM, Sp-cAMPS inhibits all three major PDE isoforms: the Ca²⁺/calmodulin-sensitive form, the cGMP-stimulated form, and the cAMP-specific enzyme [10]. This dual activity profile differentiates Sp-cAMPS from pure PKA activators and makes it suitable for experimental designs requiring interrogation of both PKA activation and PDE modulation simultaneously, or where dual-target engagement is desired for comprehensive pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-Camps

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.